![molecular formula C14H10Cl2F3NO2S B1450650 2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 2197054-61-6](/img/structure/B1450650.png)
2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide
Vue d'ensemble
Description
“2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide” is a chemical compound with the molecular formula C14H10Cl2F3NO2S and a molecular weight of 384.20 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide” consists of a benzenesulfonamide core with two chlorine atoms and a [2-methyl-3-(trifluoromethyl)phenyl] group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide” include a molecular weight of 384.20 . Further specific properties such as melting point, boiling point, and density were not available in the search results.Applications De Recherche Scientifique
Agrochemical Industry
- Application Summary : This compound is used in the synthesis of agrochemicals, particularly as an intermediate for creating pesticides .
- Methods and Procedures : Synthesis often involves vapor-phase reactions and other chemical processes to incorporate the trifluoromethyl group into pesticides .
- Results and Outcomes : The introduction of this group has led to the development of more than 20 new agrochemicals with ISO common names, indicating a significant impact on crop protection .
Pharmaceutical Industry
- Application Summary : It serves as a structural motif in pharmaceuticals, contributing to the biological activity of various drugs .
- Methods and Procedures : The compound is used in the synthesis of pharmaceuticals through complex organic reactions, leveraging its physicochemical properties .
- Results and Outcomes : Several pharmaceutical products containing derivatives of this compound have been approved for market, with many more undergoing clinical trials .
Veterinary Medicine
- Application Summary : Similar to its use in human pharmaceuticals, this compound is used to develop veterinary drugs .
- Methods and Procedures : The synthesis process parallels that in the pharmaceutical industry, tailored for veterinary applications .
- Results and Outcomes : Two veterinary products containing this motif have been granted market approval, showcasing its effectiveness .
Organic Synthesis
- Application Summary : The compound is utilized in organic synthesis, particularly in the enantioselective synthesis of β-amino acids via the Mannich reaction .
- Methods and Procedures : The compound acts as a reagent in the Mannich reaction, which is a key step in synthesizing complex organic molecules .
- Results and Outcomes : The process allows for the precise synthesis of chiral molecules, which are essential in various chemical applications .
Functional Materials
- Application Summary : Its derivatives are explored for their role in developing functional materials with unique properties due to the fluorine content .
- Methods and Procedures : Research focuses on incorporating the compound into materials to leverage the unique characteristics of the fluorine atom .
- Results and Outcomes : The ongoing research aims to discover novel applications and materials that can benefit from the compound’s properties .
Chemical Intermediates
- Application Summary : It is used as an intermediate in the production of other chemical products, including those for crop protection .
- Methods and Procedures : The compound is synthesized and then further processed to produce various chemical products .
- Results and Outcomes : The demand for such intermediates is high, indicating their importance in the synthesis of a wide range of chemical products .
Synthesis of Trifluoromethylpyridines
- Application Summary : This compound is crucial in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods and Procedures : The synthesis involves various methods, including direct chlorination and fluorination of precursors like 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
- Results and Outcomes : TFMP derivatives, including 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), are in high demand for the production of several crop-protection products. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these derivatives .
Development of Antiviral Agents
- Application Summary : Derivatives of this compound have been investigated for their antiviral properties, particularly against RNA and DNA viruses .
- Methods and Procedures : The synthesis of antiviral agents involves creating indole derivatives that are tested for their efficacy against various viruses .
- Results and Outcomes : Some derivatives have shown inhibitory activity against influenza A and other viruses, with promising selectivity index values .
Synthesis of 1,3,4-Thiadiazole Derivatives
- Application Summary : The compound is used in the synthesis of 1,3,4-thiadiazole derivatives, which have a wide range of biological activities .
- Methods and Procedures : The synthesis involves dehydrosulfurization reactions and molecular docking studies to explore the biological potential of these derivatives .
- Results and Outcomes : The derivatives have shown potential as inhibitors of dihydrofolate reductase, an enzyme target for antitumor and antimicrobial drugs .
Creation of Functional Polymers
- Application Summary : The compound’s derivatives are being explored for their use in creating functional polymers with specific desired properties .
- Methods and Procedures : Research involves incorporating the compound into polymer chains to enhance the material’s properties, such as thermal stability and chemical resistance .
- Results and Outcomes : The ongoing research is expected to lead to the development of new materials with applications in various industries .
Propriétés
IUPAC Name |
2,4-dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F3NO2S/c1-8-10(14(17,18)19)3-2-4-12(8)20-23(21,22)13-6-5-9(15)7-11(13)16/h2-7,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGGHDLANVEQTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



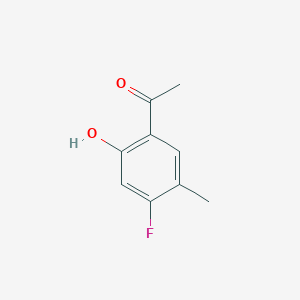
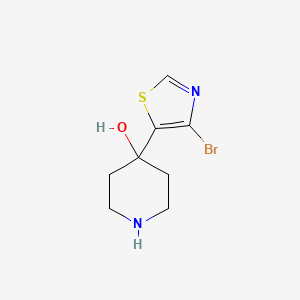
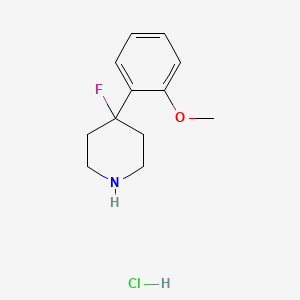
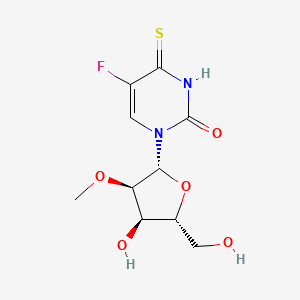
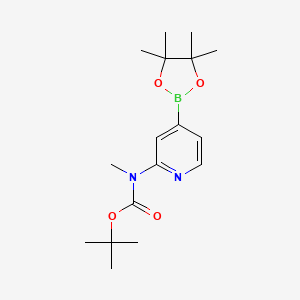
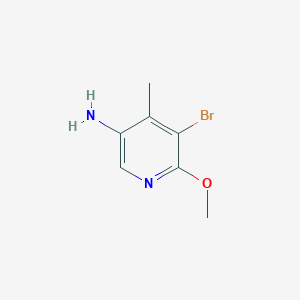
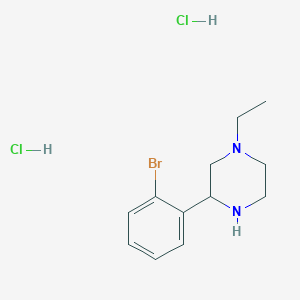

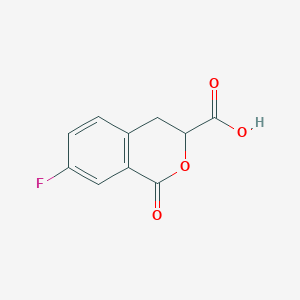
![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B1450581.png)
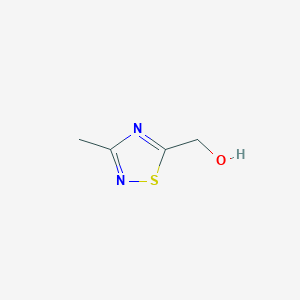
![3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B1450584.png)
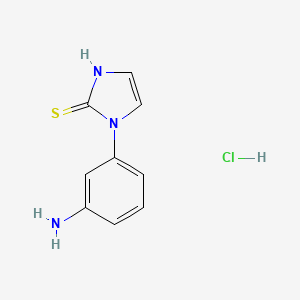
![1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene](/img/structure/B1450588.png)